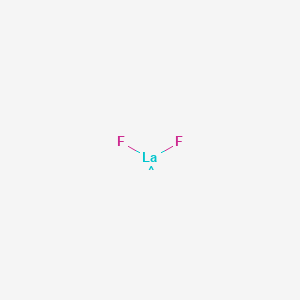

Lanthanum difluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lanthanum difluoride is a chemical compound with the formula LaF₂. It is a member of the lanthanide series and is known for its unique properties and applications in various fields. This compound is a white crystalline solid that is insoluble in water. It has a molecular weight of 176.90228 g/mol and is often used in scientific research and industrial applications due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lanthanum difluoride can be synthesized through several methods. One common method involves the direct reaction of lanthanum oxide (La₂O₃) with hydrofluoric acid (HF) at elevated temperatures. The reaction is as follows:

La2O3+6HF→2LaF3+3H2O

Another method involves the reaction of lanthanum chloride (LaCl₃) with ammonium fluoride (NH₄F) to produce this compound and ammonium chloride (NH₄Cl):

LaCl3+3NH4F→LaF3+3NH4Cl

Industrial Production Methods: In industrial settings, this compound is often produced through the dry fluorination of lanthanum oxide using hydrogen fluoride gas. This method allows for large-scale production and ensures high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Lanthanum difluoride undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form lanthanum trifluoride (LaF₃) when exposed to oxygen at high temperatures.

Reduction: It can be reduced to elemental lanthanum and fluorine gas under specific conditions.

Substitution: this compound can participate in substitution reactions with other halides to form different lanthanum halides.

Common Reagents and Conditions:

Oxidation: Requires high temperatures and an oxygen-rich environment.

Reduction: Typically involves the use of reducing agents such as hydrogen gas or metals like calcium.

Substitution: Involves halide exchange reactions using reagents like chlorine or bromine.

Major Products Formed:

Oxidation: Lanthanum trifluoride (LaF₃)

Reduction: Elemental lanthanum (La) and fluorine gas (F₂)

Substitution: Lanthanum chloride (LaCl₃), lanthanum bromide (LaBr₃), etc.

Scientific Research Applications

Lanthanum difluoride has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other lanthanum compounds and as a catalyst in various chemical reactions.

Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical imaging techniques.

Medicine: Explored for its potential therapeutic applications, including its use in targeted drug delivery systems.

Industry: Utilized in the production of high-performance materials, such as optical fibers and scintillation crystals, due to its excellent optical properties

Mechanism of Action

The mechanism of action of lanthanum difluoride is primarily based on its ability to interact with other molecules and ions. In biological systems, it can bind to phosphate ions, forming insoluble lanthanum phosphate complexes that prevent the absorption of phosphate in the gastrointestinal tract. This property is particularly useful in the treatment of hyperphosphatemia in patients with chronic kidney disease .

Comparison with Similar Compounds

Lanthanum difluoride shares similarities with other lanthanide fluorides, such as cerium difluoride (CeF₂) and neodymium difluoride (NdF₂). it is unique in its specific reactivity and applications. For example:

Cerium Difluoride (CeF₂): Known for its use in catalytic converters and as a polishing agent.

Neodymium Difluoride (NdF₂): Used in the production of powerful permanent magnets and in laser technology .

This compound stands out due to its stability, high melting point, and versatility in various applications, making it a valuable compound in both scientific research and industrial processes.

Properties

CAS No. |

15948-68-2 |

|---|---|

Molecular Formula |

F2La |

Molecular Weight |

176.9023 g/mol |

InChI |

InChI=1S/2FH.La/h2*1H;/q;;+2/p-2 |

InChI Key |

BAEYGLIIMIYYPU-UHFFFAOYSA-L |

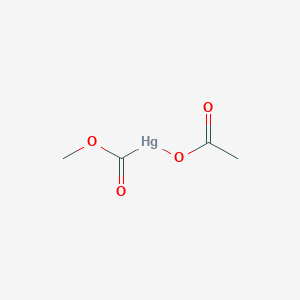

Canonical SMILES |

F[La]F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-4-(5-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13732742.png)

![[3-(4-Methoxyphenyl)-3-oxoprop-1-enyl]methylcyanocarbonimidodithioate](/img/structure/B13732767.png)